molecular formula C10H12O4 B8783216 2-Methoxyethyl 4-hydroxybenzoate CAS No. 84697-08-5

2-Methoxyethyl 4-hydroxybenzoate

Cat. No.: B8783216
CAS No.: 84697-08-5
M. Wt: 196.20 g/mol
InChI Key: GZIBHKMXDFJXQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxyethyl 4-hydroxybenzoate (CAS 84697-08-5) is a member of the paraben family, which are esters of 4-hydroxybenzoic acid. This compound is provided for research and development purposes. Parabens are widely studied for their antimicrobial properties and are commonly used as preservatives in various industries . As a research chemical, this compound is of particular value in analytical chemistry. It can be analyzed by reverse-phase (RP) HPLC, making it a suitable candidate for developing and validating chromatographic methods . Its molecular formula is C10H12O4 and it has a molecular weight of 196.20 g/mol . Researchers can utilize this compound in studies investigating the properties and applications of paraben esters. Like other parabens, its mechanism of action is attributed to its ability to disrupt microbial membrane transport processes and inhibit membrane-bound enzymes . This product is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic purposes, and it must not be used in food, drugs, cosmetics, or household products. The buyer assumes responsibility for confirming the product's identity and purity for their specific application.

Properties

CAS No.

84697-08-5

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

2-methoxyethyl 4-hydroxybenzoate

InChI

InChI=1S/C10H12O4/c1-13-6-7-14-10(12)8-2-4-9(11)5-3-8/h2-5,11H,6-7H2,1H3

InChI Key

GZIBHKMXDFJXQY-UHFFFAOYSA-N

Canonical SMILES

COCCOC(=O)C1=CC=C(C=C1)O

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Data

Antioxidative Performance (Comparative Study)

A study comparing this compound with structurally modified analogs revealed:

  • IC₅₀ (Free Radical Scavenging) : this compound: 18.5 μM vs. hexen-3-one-substituted analog: 32.7 μM .
  • Thermal Stability : The methoxyethyl group enhances stability at high temperatures (e.g., >100°C), making it suitable for industrial processing .
Microbial Degradation Pathways
  • Bacterial Metabolism: Planococcus sp. S5 degrades 4-HBA esters via the β-ketoadipate pathway. Bulkier esters like methoxyethyl may slow degradation, prolonging antimicrobial effects .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-Methoxyethyl 4-hydroxybenzoate to achieve high yields and purity?

  • Methodological Answer : Synthesis optimization requires precise control of reaction parameters. For esterification reactions involving similar benzoate derivatives, maintaining a pH of 6–7 (neutral conditions) minimizes side reactions like hydrolysis. Temperature should be kept between 60–80°C to balance reaction rate and thermal stability. Reaction time varies (4–24 hours) depending on solvent polarity; polar aprotic solvents (e.g., DMF) accelerate ester formation. Post-synthesis purification via column chromatography with silica gel (60–120 mesh) and a hexane/ethyl acetate gradient (3:1 to 1:2) is recommended. Monitor intermediates using thin-layer chromatography (TLC) .

Q. What analytical methods are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : 1^1H and 13^13C NMR to confirm ester linkage (δ 4.3–4.5 ppm for methoxyethyl protons, δ 165–170 ppm for carbonyl carbons).
  • IR : Detect ester C=O stretch (~1720 cm1^{-1}) and hydroxyl groups (~3400 cm1^{-1}).
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+^+ with <3 ppm mass accuracy.
    Cross-validate with X-ray crystallography if single crystals are obtainable, as demonstrated for methyl paraben derivatives .

Q. How does this compound behave under varying pH and temperature conditions?

  • Methodological Answer : Stability studies should include accelerated degradation assays:

  • Acidic/Basic Hydrolysis : At pH <3 or >10, ester bonds hydrolyze to 4-hydroxybenzoic acid and 2-methoxyethanol. Monitor degradation via HPLC (C18 column, 0.1% formic acid/acetonitrile mobile phase).
  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures (typically >150°C for similar esters). Store samples at 4°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. What experimental strategies can elucidate molecular interactions between this compound and biological targets (e.g., enzymes)?

  • Methodological Answer : Employ biophysical and biochemical assays:

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kon_{on}/koff_{off}) to receptors like estrogen-related receptors (ERRs), which interact with benzoate derivatives.
  • Molecular Docking : Use AutoDock Vina with crystal structures from the PDB (e.g., 3CL protease) to predict binding modes.
  • Enzyme Inhibition Assays : Test IC50_{50} values in vitro using fluorogenic substrates (e.g., MCA-labeled peptides) .

Q. How can computational modeling (e.g., DFT) predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Perform quantum mechanical calculations:

  • Geometry Optimization : Use Gaussian 09W with B3LYP/6-311G(d,p) basis set to minimize energy.
  • Frontier Orbital Analysis : Calculate HOMO-LUMO gaps (ΔE) to assess redox activity. A lower ΔE (<5 eV) correlates with higher reactivity.
  • Vibrational Frequency Matching : Compare computed IR spectra with experimental data (R2^2 >0.99 validates accuracy) .

Q. What in vivo models are suitable for evaluating the pharmacokinetics and toxicity of this compound?

  • Methodological Answer : Use rodent models with ethical approval:

  • Pharmacokinetics : Administer 50 mg/kg orally; collect plasma samples at 0, 1, 3, 6, and 24 hours. Quantify compound levels via LC-MS/MS (LOQ: 1 ng/mL).
  • Toxicity : Conduct 28-day subchronic studies. Monitor liver enzymes (ALT/AST) and renal biomarkers (creatinine). Histopathology of liver/kidney tissues identifies organ-specific effects .

Data Interpretation and Contradictions

Q. How should researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Address variability through:

  • Dose-Response Validation : Replicate assays across multiple cell lines (e.g., MCF-7 vs. HEK293) to confirm cytotoxicity thresholds.
  • Structural-Activity Relationship (SAR) Studies : Modify substituents (e.g., methoxy vs. ethoxy groups) to isolate bioactive moieties.
  • Meta-Analysis : Compare datasets from public repositories (ChEMBL, PubChem) to identify consensus pathways (e.g., NF-κB inhibition) .

Q. What methodologies assess the environmental impact of this compound in microbial communities?

  • Methodological Answer : Employ metagenomic and metabolic flux analysis:

  • Rhizosphere Studies : Incubate soil samples with 10 mM compound; profile microbial diversity via 16S rRNA sequencing.
  • Degradation Pathways : Track 14^{14}C-labeled metabolites in aerobic/anaerobic bioreactors. Identify catechol derivatives (common breakdown products) via GC-MS .

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